5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid
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Overview
Description
5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid is a complex organic compound with a molecular formula of C17H18N2O6 This compound is characterized by the presence of a piperidine ring, an oxazole ring, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid:
Uniqueness
The uniqueness of 5-{1-[(Benzyloxy)carbonyl]piperidin-3-yl}-1,3-oxazole-4-carboxylic acid lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C17H18N2O5 |
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Molecular Weight |
330.33 g/mol |
IUPAC Name |
5-(1-phenylmethoxycarbonylpiperidin-3-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-15(24-11-18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21) |
InChI Key |
IGDAERICHURBKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=C(N=CO3)C(=O)O |
Origin of Product |
United States |
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